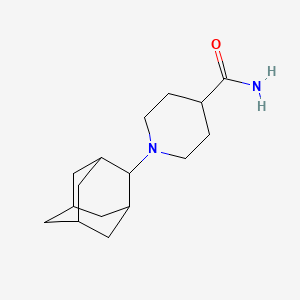

1-(2-Adamantyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-adamantyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c17-16(19)12-1-3-18(4-2-12)15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDXIZAHHMFHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)piperidine-4-carboxamide typically involves the functionalization of adamantane and subsequent coupling with a piperidine derivative. One common method includes the following steps:

Functionalization of Adamantane: Adamantane can be functionalized through radical reactions to introduce a carboxyl group, forming 1-adamantane carboxylic acid.

Formation of Adamantyl Derivative: The carboxylic acid is then converted to an acid chloride using reagents like thionyl chloride.

Coupling with Piperidine: The acid chloride is reacted with piperidine-4-carboxamide under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of 1-(2-Adamantyl)piperidine-4-carboxamide may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the functionalization of adamantane and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Halogenating agents and nucleophiles are typically employed.

Major Products:

Oxidation: Formation of adamantyl ketones or alcohols.

Reduction: Conversion to piperidine-4-amine derivatives.

Substitution: Introduction of various substituents on the piperidine ring.

Scientific Research Applications

1-(2-Adamantyl)piperidine-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Materials Science: The rigid structure of the adamantyl group makes it useful in the design of novel materials with unique mechanical properties.

Biological Studies: It is used in studies exploring the interaction of adamantyl derivatives with biological membranes and proteins.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring can interact with active sites of enzymes or receptors, modulating their activity. This dual functionality makes it a versatile compound in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The adamantyl group in the target compound contrasts with aromatic (e.g., benzoyl, bromopyridinyl) or alkyl-aryl substituents in analogs. Adamantyl’s rigidity and hydrophobicity may enhance CNS penetration or protein binding compared to polar groups like nitrobenzoyl .

- Synthesis methods vary: alkylation (e.g., benzoxazole derivatives ), condensation (e.g., benzoyl chlorides ), and amide coupling (e.g., antihypertensive agents ).

Pharmacological Activity and Structure-Activity Relationships (SAR)

Antimicrobial and Analgesic Profiles

- 3,5-Dinitrobenzoyl derivative (I) : Exhibited moderate antifungal activity against filamentous fungi but poor antibacterial effects. In contrast, the 3,4,5-trimethoxybenzoyl analog (II) showed superior analgesic activity, suggesting electron-withdrawing groups (e.g., nitro) may reduce CNS efficacy compared to electron-donating groups (e.g., methoxy) .

- Adamantyl vs. Benzoxazole : The benzoxazole derivative in targets Kv1.5 channels, while adamantyl’s role in similar ion channel modulation remains unexplored. Bulky substituents like adamantyl may sterically hinder binding to certain targets.

Antihypertensive Agents

- 1-Alkyl-N-[(1R)-1-(4-fluorophenyl) derivatives : Demonstrated potent T-type Ca²⁺ channel inhibition, with alkyl chain length influencing potency. The 4-fluorophenyl group enhances selectivity for vascular channels over neuronal isoforms .

PROTACs and Targeted Protein Degradation

- A PROTAC derivative () incorporates a piperidine-4-carboxamide linker, highlighting the scaffold’s utility in bifunctional molecule design.

Physicochemical Properties and Drug-Likeness

- Adamantyl derivatives : Higher molecular weight (~300–400 g/mol) and logP values compared to simpler analogs (e.g., 1-(5-bromopyridin-2-yl) derivative: MW 284.16 ). These properties may limit oral bioavailability but improve target engagement in lipophilic environments.

- Solubility : Carboxamide groups generally enhance aqueous solubility, but bulky substituents like adamantyl could counteract this effect, as seen in similar compounds .

Q & A

Q. What are the critical steps for synthesizing 1-(2-Adamantyl)piperidine-4-carboxamide with high yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways. Key steps include:

- Adamantane Functionalization : Use of adamantanone derivatives with nucleophilic reagents (e.g., 4-pyridyl lithium in THF/ether at −65°C to room temperature) to form the adamantyl-piperidine backbone .

- Hydrogenation : Catalytic hydrogenation (1 atm H₂, PtO₂/ethanol, 24 hours) to reduce intermediates, achieving >90% yield .

- Carboxamide Formation : Acylation using reagents like SOCl₂ in anhydrous dichloromethane (−60°C, 30 minutes) followed by coupling with amines .

Optimization Tips : - Control reaction temperature and solvent polarity to minimize side products.

- Use HPLC or NMR to monitor intermediate purity .

Q. Which analytical techniques are most effective for characterizing 1-(2-Adamantyl)piperidine-4-carboxamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and adamantyl-piperidine connectivity. For example, adamantyl protons appear as sharp singlets (δ 1.6–2.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of 1-(2-Adamantyl)piperidine-4-carboxamide?

Methodological Answer: Retrosynthetic analysis dissects the target molecule into feasible precursors:

Disconnection at the Carboxamide Bond : Identify adamantyl-piperidine and carboxylic acid precursors .

Adamantane-Piperidine Coupling : Prioritize C–N bond formation via Buchwald-Hartwig amination or reductive amination .

Functional Group Compatibility : Ensure protecting groups (e.g., Boc for amines) are stable under reaction conditions .

Case Study : A 4-step route achieved 63% overall yield by combining hydrogenation, acylation, and deprotection .

Q. How should researchers resolve contradictions in reported reaction conditions for adamantyl-piperidine derivatives?

Methodological Answer:

- Systematic Parameter Screening : Vary temperature, solvent, and catalyst loadings in small-scale reactions. For example, hydrogenation efficiency depends on PtO₂ vs. Pd/C catalysts .

- Computational Modeling : Use DFT calculations to predict optimal transition states for adamantane functionalization .

- Cross-Validation : Compare NMR/HPLC data with literature to identify impurities or stereochemical mismatches .

Q. What strategies improve the biological activity profiling of 1-(2-Adamantyl)piperidine-4-carboxamide?

Methodological Answer:

- Target Selection : Prioritize receptors where adamantane/piperidine motifs are known ligands (e.g., NMDA, sigma-1 receptors) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified carboxamide groups and test in vitro binding assays .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.